molecular formula C5H14Cl2N2O2S B2847157 3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride CAS No. 2031261-17-1

3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride

Cat. No. B2847157
CAS RN: 2031261-17-1
M. Wt: 237.14
InChI Key: RFNLRWVZHAQPFE-UHFFFAOYSA-N
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Description

“3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride” is a chemical compound with the CAS Number: 2470435-64-2 . It has a molecular weight of 172.64 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Tautomerism and Isomerism

The study of 1-Hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones has revealed intricate details on tautomerism and isomerism. These compounds exhibit ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism. The presence of hydrazino derivatives introduces a variability in structural forms, indicating the chemical's versatile role in the synthesis of complex molecules with varied structural configurations (Sinkkonen et al., 2002).

Electroreduction and Adsorption

In the context of electroreduction, hexazinone , a related compound, demonstrates the complexity of reactions involving protonation, hydration, elimination, and ring opening. These processes outline the chemical's potential in understanding the electrochemical behavior of organic molecules, especially in the presence of water. Such insights are pivotal in pharmaceutical and agricultural chemistry, where these reactions might influence the stability and reactivity of compounds (Privman & Zuman, 1998).

Synthesis of Heterocyclic Compounds

The synthesis of Pyrazolidin-3,5-diones via an anodic N-N bond formation presents an alternative and sustainable approach to creating pyrazolidin diones. This method, which avoids the use of toxic N,N'-diaryl hydrazines, showcases the application of 3-Hydrazinyl-1lambda6-thiane-1,1-dione dihydrochloride in facilitating safer and more environmentally friendly chemical syntheses, highlighting its importance in pharmaceutical chemistry (Gieshoff, Schollmeyer, & Waldvogel, 2016).

Antimicrobial and Antitumor Activities

The creation of bioactive heteroaryl thiazolidine-2,4-diones demonstrates the chemical's application in developing new pharmaceutical compounds. By reacting with various hydrazines and hydroxylamine, these synthesized compounds exhibit significant antimicrobial activities, underlying the potential of this compound in contributing to novel therapeutic agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Cytotoxic and Anti-bacterial Studies

Phthalazinedione-Based Derivatives synthesized from related compounds show promising cytotoxic and anti-bacterial properties. These derivatives, after undergoing various chemical reactions, have been found effective against specific cancer cell lines and bacterial strains, highlighting the importance of this compound in medicinal chemistry for developing new anticancer and antibacterial drugs (El Rayes et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

(1,1-dioxothian-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.2ClH/c6-7-5-2-1-3-10(8,9)4-5;;/h5,7H,1-4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNLRWVZHAQPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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